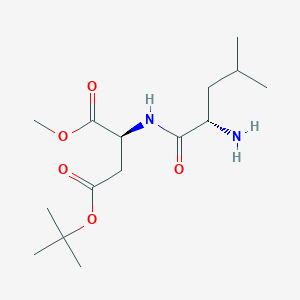
4-tert-Butyl 1-methyl L-leucyl-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl 1-methyl L-leucyl-L-aspartate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of tert-butyl and methyl groups attached to the leucyl and aspartate moieties, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl 1-methyl L-leucyl-L-aspartate typically involves the protection of functional groups followed by coupling reactions. One common method includes the use of protecting groups such as tert-butyl (OtBu) for the carboxyl group and methyl for the amino group. The synthesis may involve multiple steps, including the protection of the amino acid residues, coupling of the protected amino acids, and subsequent deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, pH, and solvent choice. The use of biocatalysts for selective deprotection of protecting groups is also explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl 1-methyl L-leucyl-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
4-tert-Butyl 1-methyl L-leucyl-L-aspartate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its potential role in protein engineering and enzyme catalysis.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl 1-methyl L-leucyl-L-aspartate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways. The presence of tert-butyl and methyl groups can affect its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester 1-methyl ester
- 4-tert-Butyltoluene
- 1-Boc-4-AP
Uniqueness
4-tert-Butyl 1-methyl L-leucyl-L-aspartate is unique due to its specific combination of tert-butyl and methyl groups attached to leucyl and aspartate residues. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
63327-58-2 |
|---|---|
Molecular Formula |
C15H28N2O5 |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioate |
InChI |
InChI=1S/C15H28N2O5/c1-9(2)7-10(16)13(19)17-11(14(20)21-6)8-12(18)22-15(3,4)5/h9-11H,7-8,16H2,1-6H3,(H,17,19)/t10-,11-/m0/s1 |
InChI Key |
WXEACJBRTRENSU-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















